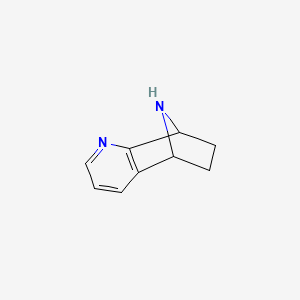
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is an organic compound with the molecular formula C14H15BrN2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromo group, a hexyl chain, and a malononitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile typically involves the following steps:
Bromination: The starting material, 4-hexylthiophene, undergoes bromination to introduce a bromo group at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).
Formylation: The brominated product is then subjected to formylation to introduce a formyl group at the 2-position. This can be achieved using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Knoevenagel Condensation: The final step involves a Knoevenagel condensation reaction between the formylated product and malononitrile. This reaction is typically carried out in the presence of a base such as piperidine or pyridine to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents.
化学反応の分析
Types of Reactions
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or DMSO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Major Products
Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of amine or alcohol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
科学的研究の応用
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile has several applications in scientific research:
Organic Electronics: It is used as a donor material in organic solar cells and organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Material Science: It is used in the synthesis of novel polymers and materials with unique optical and electronic properties.
Chemical Sensors: The compound is explored for use in chemical sensors due to its ability to interact with various analytes and produce measurable signals.
作用機序
The mechanism of action of 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile depends on its application:
In Organic Electronics: The compound acts as a donor material, where it donates electrons to an acceptor material, facilitating charge separation and transport.
In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific target and context of use.
類似化合物との比較
Similar Compounds
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)propanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)butanedinitrile
- 2-((5-Bromo-4-hexylthiophen-2-yl)methylene)pentanedinitrile
Uniqueness
2-((5-Bromo-4-hexylthiophen-2-yl)methylene)malononitrile is unique due to its specific combination of a bromo group, a hexyl chain, and a malononitrile moiety. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and material science.
特性
分子式 |
C14H15BrN2S |
|---|---|
分子量 |
323.25 g/mol |
IUPAC名 |
2-[(5-bromo-4-hexylthiophen-2-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C14H15BrN2S/c1-2-3-4-5-6-12-8-13(18-14(12)15)7-11(9-16)10-17/h7-8H,2-6H2,1H3 |
InChIキー |
SDHPINPNRSRTFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(SC(=C1)C=C(C#N)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
![Methyl 5-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090099.png)
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)






![tert-butyl N-[3-[[1-[[5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-3-oxopropyl]carbamate](/img/structure/B12090157.png)

